N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine
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Overview
Description
N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine core substituted with methoxyphenyl, methyl, nitro, and oxolan-2-ylmethyl groups, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Cell Signaling Pathways: Influencing cell signaling cascades, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Similar Compounds
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Similar structure with variations in the alkyl and phenyl groups.
2-methoxy-5-((phenylamino)methyl)phenol: Shares the methoxyphenyl group but differs in the core structure.
Uniqueness
N4-(4-methoxyphenyl)-6-methyl-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-methyl-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-11-15(22(23)24)16(20-12-5-7-13(25-2)8-6-12)21-17(19-11)18-10-14-4-3-9-26-14/h5-8,14H,3-4,9-10H2,1-2H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWBVHOWUJMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NCC2CCCO2)NC3=CC=C(C=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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